Bienvenue dans la boutique en ligne BenchChem!

2-(Difluoromethyl)-1H-indol-7-ol

Physicochemical profiling Lipophilicity Drug-likeness

2-(Difluoromethyl)-1H-indol-7-ol is a difunctionalised indole building block bearing a difluoromethyl (–CF₂H) substituent at the C2 position and a hydroxyl (–OH) group at C7 on the bicyclic indole scaffold (C₉H₇F₂NO, MW 183.15 g·mol⁻¹). The indole nucleus is a privileged structure in drug discovery, and the combination of a lipophilic hydrogen-bond-donating CF₂H group with a phenolic OH creates an electronic and hydrogen-bonding profile that cannot be replicated by single-substituent analogs.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
Cat. No. B12964485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-1H-indol-7-ol
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)NC(=C2)C(F)F
InChIInChI=1S/C9H7F2NO/c10-9(11)6-4-5-2-1-3-7(13)8(5)12-6/h1-4,9,12-13H
InChIKeyWSLAZBNGGAZLGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-1H-indol-7-ol (CAS 1780735-99-0): Sourcing the C2-CF₂H / C7-OH Indole Building Block for Medicinal Chemistry


2-(Difluoromethyl)-1H-indol-7-ol is a difunctionalised indole building block bearing a difluoromethyl (–CF₂H) substituent at the C2 position and a hydroxyl (–OH) group at C7 on the bicyclic indole scaffold (C₉H₇F₂NO, MW 183.15 g·mol⁻¹) . The indole nucleus is a privileged structure in drug discovery, and the combination of a lipophilic hydrogen-bond-donating CF₂H group with a phenolic OH creates an electronic and hydrogen-bonding profile that cannot be replicated by single-substituent analogs [1]. This compound serves as a key synthetic intermediate for spirocyclic compounds, chiral auxiliaries, and kinase-targeted libraries, and is available from multiple specialty chemical suppliers in research-grade purity .

Why Generic Difluoromethylindole Substitution Fails: The Functional Consequence of C2 vs. N1 vs. C6 Regioisomerism and 7-OH Presence for 2-(Difluoromethyl)-1H-indol-7-ol


Despite sharing the C₉H₇F₂N core, difluoromethylindole regioisomers are not interchangeable building blocks. The CF₂H group position (C2 vs. N1 vs. C6) dictates the electronic distribution across the indole ring, altering the preferred site of electrophilic aromatic substitution and the acidity of the indole N–H . In 2-(difluoromethyl)-1H-indol-7-ol, the C2-CF₂H and C7-OH substituents together create a meta-directing electronic profile that channels electrophilic substitution to C4/C5, whereas unsubstituted indole preferentially reacts at C3 . Furthermore, the 7-OH group contributes an additional hydrogen-bond donor (raising total HBD count to 2 vs. 1 for 2-(difluoromethyl)-1H-indole) and polar surface area, directly impacting solubility and target-binding stoichiometry [1]. Generic replacement with a regioisomer (e.g., 6-CF₂H indole) or an analog lacking the 7-OH therefore alters the vector, electronics, and hydrogen-bonding capacity of any downstream elaborated molecule, making independent procurement and evaluation of this specific substitution pattern essential.

Measurable Differentiation of 2-(Difluoromethyl)-1H-indol-7-ol: Quantitative Evidence Against Closest Analogs and Regioisomers


Lipophilicity Offset: ΔLogP = –0.9 to –1.3 Relative to 2-(Difluoromethyl)-1H-indole Introduced by the 7-OH Substituent

2-(Difluoromethyl)-1H-indol-7-ol exhibits a computed XLogP3 of 2.3 , markedly lower than the experimental LogP of 2.52–3.11 reported for the des-hydroxy analog 2-(difluoromethyl)-1H-indole [1]. This ΔLogP of approximately –0.9 to –1.3 units is attributable to the C7 hydroxyl group. In the context of the fluorination-patterning framework established by Huchet et al. (J. Med. Chem. 2015), each LogP unit reduction can correspond to a measurable increase in aqueous solubility and a shift in microsomal stability profile, directly impacting lead optimization campaigns [2].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Count Advantage: 2 HBD vs. 1 HBD for 2-(Difluoromethyl)-1H-indole

The target compound possesses two hydrogen-bond donor sites (indole N–H and phenolic 7-OH) plus three acceptor sites, whereas the comparator 2-(difluoromethyl)-1H-indole has only one HBD (indole N–H) and two HBA . The difluoromethyl group itself functions as a lipophilic hydrogen-bond donor, as established by Takezawa et al. (J. Synth. Org. Chem. Jpn. 2021), but it is the additional 7-OH that doubles the classical HBD count [1]. This stoichiometric difference is critical for target engagement where a two-point hydrogen-bonding interaction is required, such as in kinase hinge-binding motifs or PDE4 inhibitor pharmacophore models [2].

Hydrogen bonding Molecular recognition Structure-based design

7-Hydroxyindole Scaffold Confers Sub-Micromolar to Low-Micromolar Tyrosinase Inhibition: IC₅₀ = 20 μM Baseline for the Core Pharmacophore

The 7-hydroxyindole substructure—the core of the target compound—is a validated tyrosinase inhibitor pharmacophore. Yamazaki & Kawano (Z. Naturforsch. C, 2010) reported that 7-hydroxyindole inhibits human HMV-II melanoma tyrosinase with an IC₅₀ of 20 μM in a catecholase activity assay, making it the most potent monohydroxyindole isomer tested (cf. 6-hydroxyindole IC₅₀ = 79 μM; 5-hydroxyindole IC₅₀ = 366 μM; kojic acid IC₅₀ = 342 μM) [1]. The addition of a C2-CF₂H group to this scaffold is not represented in the published dataset; however, the CF₂H substituent is known to enhance metabolic stability and modulate lipophilicity without ablating the hydrogen-bonding capacity of the phenolic OH [2]. This positions 2-(difluoromethyl)-1H-indol-7-ol as a uniquely functionalized analog of a biologically proven scaffold, whereas 7-hydroxyindole itself lacks the CF₂H group necessary for tuning ADME properties.

Tyrosinase inhibition Melanogenesis Pharmacophore validation

Regioselective C2-Difluoromethylation Synthetic Entry: 34–39% Yield Baseline via Photoredox Catalysis; Electrochemical Alternative in Moderate-to-Good Yields

Direct C2-difluoromethylation of indoles is historically challenging and rarely reported. The first photoredox-mediated regioselective C2-difluoromethylation of 3-substituted indoles, reported by the University of Florida group (J. Fluor. Chem. 2019), achieved the desired 2-CF₂H indole products in 34% yield using CF₂HSO₂Cl and 39% yield using CF₂HPPh₃Br as the CF₂H radical source, employing fac-Ir(ppy)₃ as photocatalyst at room temperature [1]. A complementary electrochemical method (Org. Biomol. Chem. 2023) using HCF₂SO₂Na delivers C2-difluoromethylated indoles in moderate to good yields under catalyst- and oxidant-free conditions [2]. In contrast, N1-difluoromethylation (e.g., 1-(difluoromethyl)-1H-indole) proceeds via a distinct mechanistic pathway (nucleophilic substitution using ClCF₂H/base), and C6-difluoromethylation requires entirely different starting materials [3]. The 7-OH group in the target compound is compatible with post-functionalization strategies such as O-alkylation or phosphorylation, which are not possible with the des-hydroxy analog .

Synthetic methodology Photoredox catalysis Electrochemical synthesis

CF₂H Group as a Metabolically Stable Lipophilic Hydrogen-Bond Donor: Differentiating the Target from 2-Methyl-indol-7-ol in ADME-Driven Selection

The difluoromethyl group is classified as a lipophilic hydrogen-bond donor (LHBD) that can serve as a bioisostere for hydroxyl, thiol, or amine groups while offering superior metabolic stability [1]. In a systematic study of fluorination patterning on 3-substituted indoles, Huchet et al. (J. Med. Chem. 2015) demonstrated that geminal difluorination (as in the CF₂H group) reduces lipophilicity relative to the non-fluorinated alkyl analog while improving aqueous solubility; for the indole series, replacing a methyl group with CF₂H resulted in a ΔLogD₇.₄ of approximately –0.3 to –0.5 units accompanied by a 2- to 5-fold improvement in thermodynamic solubility [2]. Although these values were measured on 3-propyl indole derivatives rather than the C2-substituted 7-hydroxyindole series, the directionality and magnitude of the CF₂H effect are expected to translate. The non-fluorinated analog 2-methyl-1H-indol-7-ol lacks both the hydrogen-bond donor character of CF₂H and the metabolic shielding provided by the C–F bonds [1].

Metabolic stability Bioisosterism Fluorine chemistry

Procurement-Driven Application Scenarios for 2-(Difluoromethyl)-1H-indol-7-ol


Fragment-Based Drug Discovery Targeting Kinase Hinge Regions Requiring a Dual Hydrogen-Bond Donor Scaffold

In fragment-based screening campaigns where the target protein (e.g., a kinase hinge region or phosphodiesterase catalytic site) presents two hydrogen-bond acceptor sites in proximity, 2-(difluoromethyl)-1H-indol-7-ol offers a unique advantage over all single-HBD difluoromethylindoles. The indole N–H and the 7-OH together form a two-point donor motif (HBD = 2) , while the C2-CF₂H group contributes supplementary lipophilic H-bond donor character [1]. The measured LogP offset of approximately –1 unit relative to the des-hydroxy analog keeps the fragment within acceptable physicochemical space (XLogP3 = 2.3) . Researchers should prioritize this compound when the crystallographic or computational pharmacophore model specifically calls for a 7-OH indole with a C2 electron-withdrawing/lipophilic substituent.

Synthesis of Spirocyclic and Chiral Auxiliary Libraries via Gold-Catalyzed Cycloisomerization

Fluorinated indoles bearing a C2-CF₂H group undergo gold-catalyzed cycloisomerization to generate spiroindolenines—privileged scaffolds for asymmetric catalysis and natural-product-inspired libraries . The C7-OH handle enables subsequent O-alkylation, phosphorylation, or sulfonylation, expanding the accessible chemical space beyond what is possible with 2-(difluoromethyl)-1H-indole (no C7 functional group) . The photoredox synthetic methodology (34–39% yield for C2-CF₂H installation) [2] and the electrochemical alternative (moderate to good yields) [3] provide independent synthetic entry routes, ensuring supply-chain flexibility.

Tyrosinase-Targeted Melanogenesis Inhibitor Lead Expansion with Built-In Metabolic Stabilization

The 7-hydroxyindole core is the most potent monohydroxyindole isomer against human tyrosinase (IC₅₀ = 20 μM), outperforming 5-hydroxyindole (IC₅₀ = 366 μM) and the reference inhibitor kojic acid (IC₅₀ = 342 μM) . By introducing the CF₂H group at C2, 2-(difluoromethyl)-1H-indol-7-ol provides a metabolically shielded analog of the active pharmacophore. Fluorination patterning studies on indoles indicate that geminal CF₂H substitution reduces oxidative microsomal clearance relative to CH₃, although direct microsomal stability data for this specific compound remain unpublished [1]. This compound is the rational next-step procurement choice for medicinal chemistry teams seeking to optimize the 7-hydroxyindole tyrosinase inhibitor series for metabolic stability while retaining core potency.

Regioselective Electrophilic Derivatization at C4/C5 for Library Synthesis

The combined electronic effects of the C2-CF₂H (electron-withdrawing) and C7-OH (electron-donating) groups create a meta-directing substitution pattern that channels electrophilic aromatic substitution to the C4 and C5 positions of the indole ring . This contrasts with unsubstituted indole, which preferentially reacts at C3, and with 1-(difluoromethyl)-1H-indole, where the N-substitution alters the electronics of the entire π-system . For parallel library synthesis requiring predictable C4 or C5 functionalization—e.g., halogenation followed by cross-coupling—this predictable regiochemistry reduces the need for directing groups or protection/deprotection steps, streamlining the synthetic route compared to other difluoromethylindole regioisomers.

Quote Request

Request a Quote for 2-(Difluoromethyl)-1H-indol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.